molecular formula C15H14Cl2N2O3S B12174437 4-({[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid

4-({[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid

Cat. No.: B12174437
M. Wt: 373.3 g/mol
InChI Key: CFPZUXTUWBNYPV-UHFFFAOYSA-N
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Description

4-({[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 2,4-dichlorophenyl group and a thiazole ring, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the 2,4-Dichlorophenyl Group: The 2,4-dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the aromatic ring.

    Acetylation: The acetyl group is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.

    Amidation: The final step involves the formation of the amide bond between the thiazole derivative and butanoic acid, usually achieved through a coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-({[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, sulfuric acid (H2SO4) for sulfonation

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro derivatives, halogenated derivatives, sulfonated derivatives

Scientific Research Applications

4-({[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties due to the presence of the thiazole ring.

    Medicine: Investigated for its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-({[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: The thiazole ring can interact with enzyme active sites, leading to the inhibition of enzyme activity.

    Modulation of Receptors: The compound may bind to specific receptors, altering their activity and downstream signaling pathways.

    Induction of Apoptosis: In cancer cells, the compound may induce apoptosis through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

    Tiazofurin: An antineoplastic drug containing a thiazole ring.

Uniqueness

4-({[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid is unique due to the presence of the 2,4-dichlorophenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H14Cl2N2O3S

Molecular Weight

373.3 g/mol

IUPAC Name

4-[[2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]butanoic acid

InChI

InChI=1S/C15H14Cl2N2O3S/c16-9-3-4-11(12(17)6-9)15-19-10(8-23-15)7-13(20)18-5-1-2-14(21)22/h3-4,6,8H,1-2,5,7H2,(H,18,20)(H,21,22)

InChI Key

CFPZUXTUWBNYPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC(=CS2)CC(=O)NCCCC(=O)O

Origin of Product

United States

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